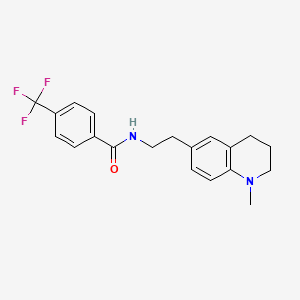
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline moiety linked to a trifluoromethylbenzamide group. This combination is significant as both components are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 367.35 g/mol |
| CAS Number | 921902-45-6 |
Anti-inflammatory Effects
Research indicates that compounds with tetrahydroquinoline structures exhibit anti-inflammatory properties. Specifically, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies demonstrated that this compound significantly reduced interleukin-1 beta secretion from human peripheral blood mononuclear cells without inducing cytotoxicity.
Antimicrobial Properties
The trifluoromethylbenzamide segment is associated with antimicrobial activity. Derivatives of similar structures have been reported to exhibit moderate inhibition against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The compound's potential as an antimicrobial agent warrants further investigation.
Enzyme Inhibition
Studies involving related compounds have shown that they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated promising inhibition profiles against these enzymes, suggesting that similar mechanisms may be applicable to this compound .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the tetrahydroquinoline moiety interacts with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inflammation Studies : A study highlighted the ability of tetrahydroquinoline derivatives to inhibit pro-inflammatory cytokines in cell cultures.
- Antimicrobial Activity : Research on hydrazine derivatives indicated effective inhibition against M. tuberculosis with minimal cytotoxic effects on eukaryotic cells .
- Enzyme Inhibition : A comparative analysis revealed that certain trifluoromethyl-substituted compounds exhibited lower IC50 values than established drugs like rivastigmine for AChE inhibition .
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVPXAOSBINDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













